2-(4-ethylphenyl)indolizine
Overview
Description
2-(4-Ethylphenyl)indolizine is a heterocyclic compound belonging to the indolizine family, characterized by a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylphenyl)indolizine typically involves the use of 2-alkylpyridines as starting materials. Classical methodologies such as the Scholtz or Chichibabin reactions are commonly employed. These methods involve the cyclization of 2-alkylpyridines under oxidative conditions to form the indolizine core . Transition metal-catalyzed reactions and oxidative coupling approaches have also been developed to achieve more complex substitution patterns .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial to maximize yield and efficiency. Continuous flow chemistry and other scalable techniques may be employed to facilitate industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylphenyl)indolizine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-Ethylphenyl)indolizine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)indolizine involves its interaction with specific molecular targets and pathways. The compound’s planar electronic structure allows it to intercalate with DNA, inhibit enzymes, or modulate receptor activity . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Indole: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrole: Shares the pyrrole ring structure but lacks the fused pyridine ring.
Quinoline: Contains a fused pyridine and benzene ring, differing in structure and properties.
Uniqueness: 2-(4-Ethylphenyl)indolizine is unique due to its fused bicyclic structure, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and the potential for diverse applications in various fields .
Properties
IUPAC Name |
2-(4-ethylphenyl)indolizine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-2-13-6-8-14(9-7-13)15-11-16-5-3-4-10-17(16)12-15/h3-12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYXHZNGDLGJMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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